molecular formula C15H11NO B12840247 3'-Acetyl[1,1'-biphenyl]-4-carbonitrile

3'-Acetyl[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B12840247
M. Wt: 221.25 g/mol
InChI Key: ALJWWGUTTNGNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Acetyl[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has an acetyl group at the 3’ position and a carbonitrile group at the 4 position of the biphenyl structure. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acyl group into the aromatic ring using an acid chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The general reaction scheme is as follows:

    Friedel-Crafts Acylation: Biphenyl is reacted with acetyl chloride in the presence of AlCl₃ to form 3’-Acetyl[1,1’-biphenyl].

    Nitrile Introduction: The acetylated biphenyl is then subjected to a cyanation reaction to introduce the carbonitrile group at the 4 position.

Industrial Production Methods

Industrial production of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3’-Acetyl[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3’-Acetyl[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 3’-Acetyl[1,1’-biphenyl]-4-amine.

    Substitution: Formation of halogenated derivatives of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile.

Scientific Research Applications

3’-Acetyl[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and carbonitrile groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbiphenyl: Lacks the carbonitrile group, making it less versatile in certain chemical reactions.

    3’-Acetyl[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, affecting its reactivity and solubility.

    3’-Acetyl[1,1’-biphenyl]-4-amine: Contains an amine group, which can participate in different types of chemical reactions compared to the carbonitrile group.

Uniqueness

3’-Acetyl[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

4-(3-acetylphenyl)benzonitrile

InChI

InChI=1S/C15H11NO/c1-11(17)14-3-2-4-15(9-14)13-7-5-12(10-16)6-8-13/h2-9H,1H3

InChI Key

ALJWWGUTTNGNAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.